molecular formula C23H23F6N5O9 B13894109 Sitagliptin carbamoyl B-D-glucuronide

Sitagliptin carbamoyl B-D-glucuronide

Cat. No.: B13894109
M. Wt: 627.4 g/mol
InChI Key: GKDZQUQEXZXGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sitagliptin carbamoyl B-D-glucuronide is a synthetic derivative of sitagliptin, an oral antihyperglycemic agent used primarily in the treatment of type 2 diabetes mellitus. This compound is a metabolite of sitagliptin and has been modified to enhance its pharmacokinetic properties. Sitagliptin itself is a dipeptidyl peptidase-4 (DPP-4) inhibitor, which helps to regulate blood sugar levels by increasing insulin secretion and decreasing glucagon levels in a glucose-dependent manner .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sitagliptin carbamoyl B-D-glucuronide is synthesized through the methylation of a polysaccharide. The process involves several steps, including the protection of hydroxyl groups, selective methylation, and subsequent deprotection . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the methylation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Sitagliptin carbamoyl B-D-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

Sitagliptin carbamoyl B-D-glucuronide exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition slows the inactivation of incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins are released in response to meals and play a crucial role in glucose homeostasis by enhancing insulin secretion and suppressing glucagon release .

Properties

IUPAC Name

3,4,5-trihydroxy-6-[[4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamoyloxy]oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F6N5O9/c24-10-6-12(26)11(25)4-8(10)3-9(30-22(41)43-20-17(38)15(36)16(37)18(42-20)19(39)40)5-14(35)33-1-2-34-13(7-33)31-32-21(34)23(27,28)29/h4,6,9,15-18,20,36-38H,1-3,5,7H2,(H,30,41)(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDZQUQEXZXGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F6N5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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